molecular formula C13H12FNO B112501 5-(Benzyloxy)-2-fluoroaniline CAS No. 342042-82-4

5-(Benzyloxy)-2-fluoroaniline

Cat. No.: B112501
CAS No.: 342042-82-4
M. Wt: 217.24 g/mol
InChI Key: QWJMNTICFWQYMN-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-fluoroaniline is an organic compound that features a benzyl ether group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-fluoroaniline typically involves the following steps:

    Nitration of Benzyl Alcohol: Benzyl alcohol is nitrated to form 5-nitrobenzyl alcohol.

    Reduction: The nitro group is reduced to an amine group, resulting in 5-aminobenzyl alcohol.

    Fluorination: The amine group is then fluorinated to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the benzyl ether group is oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Products include 5-(benzyloxy)-2-fluorobenzaldehyde or 5-(benzyloxy)-2-fluorobenzoic acid.

    Reduction: Products include various this compound derivatives.

    Substitution: Products depend on the nucleophile used, resulting in compounds like 5-(benzyloxy)-2-methoxyaniline.

Scientific Research Applications

5-(Benzyloxy)-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 5-(Benzyloxy)-2-chloroaniline
  • 5-(Benzyloxy)-2-bromoaniline
  • 5-(Benzyloxy)-2-iodoaniline

Comparison:

  • Uniqueness: The presence of the fluorine atom in 5-(Benzyloxy)-2-fluoroaniline makes it unique compared to its halogenated analogs. Fluorine’s small size and high electronegativity enhance the compound’s stability and reactivity.
  • Reactivity: Fluorine-substituted compounds often exhibit different reactivity patterns compared to their chlorine, bromine, or iodine counterparts, making them valuable in various chemical reactions and applications.

Properties

IUPAC Name

2-fluoro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMNTICFWQYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391680
Record name 5-(benzyloxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342042-82-4
Record name 5-(benzyloxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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